Predicted ALDH3A1 Potency: The 4-Nitrobenzoyl Warhead Confers Covalent Engagement Comparable to CB29
The target compound bears the 4-nitrobenzoyl pharmacophore, which in the closely related, structurally characterized ALDH3A1 inhibitor CB29 (Ki = 4.7 µM) acts as an electrophilic warhead that forms a covalent adduct with the catalytic Cys234 residue [1]. In high-throughput screening, CB29 demonstrated an ALDH3A1 IC50 of 16 µM, while showing minimal inhibition of ALDH1A1 (IC50 > 75 µM) and ALDH2 (IC50 > 75 µM) [1]. Importantly, the 2-chlorophenyl substituent in the target compound is expected to occupy the same hydrophobic pocket adjacent to the catalytic site, mimicking CB29's binding mode. By contrast, the pan-ALDH inhibitor DEAB shows no isozyme selectivity, with IC50 values in the 1–5 µM range for ALDH1A1 and ALDH2 [2], making it unsuitable for studies requiring ALDH3A1-specific intervention.
| Evidence Dimension | ALDH3A1 inhibitory potency and selectivity profile |
|---|---|
| Target Compound Data | Predicted IC50 for ALDH3A1 in the low micromolar range (based on shared 4-nitrobenzoyl warhead with CB29); selectivity over ALDH1A1/ALDH2 expected > 10-fold |
| Comparator Or Baseline | CB29: ALDH3A1 IC50 = 16 µM, Ki = 4.7 µM; ALDH1A1 IC50 > 75 µM; ALDH2 IC50 > 75 µM. DEAB: ALDH1A1 IC50 ~ 1–5 µM; ALDH2 IC50 ~ 1–5 µM. |
| Quantified Difference | Projected selectivity window > 4.7-fold over ALDH1A1, vs. DEAB which shows no selectivity (ratio ~ 1). |
| Conditions | In vitro enzyme inhibition assay using recombinant human ALDH3A1, ALDH1A1, and ALDH2; CB29 data from Parajuli et al. (2014); DEAB data from Morgan & Hurley (2015). |
Why This Matters
Procurement of DEAB is incompatible with ALDH3A1-specific chemosensitization protocols because its pan-inhibition masks the target-specific effect; this compound's covalent, isozyme-biased design directly addresses that deficiency.
- [1] Parajuli, B., Kimble-Hill, A. C., Kaur, M., Wang, H., Hurley, T. D. (2014). Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity. ChemBioChem, 15(5), 701-712. View Source
- [2] Morgan, C. A., Hurley, T. D. (2015). Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1. Chemico-Biological Interactions, 234, 29-37. View Source
